molecular formula C16H26O B12870328 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene CAS No. 676125-00-1

7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene

Cat. No.: B12870328
CAS No.: 676125-00-1
M. Wt: 234.38 g/mol
InChI Key: VIHCRGZIINXRHA-UHFFFAOYSA-N
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Description

7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure. It is a derivative of methanonaphthalene, characterized by the presence of methoxy and tetramethyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative, followed by a series of reduction and substitution reactions to introduce the methoxy and tetramethyl groups. The reaction conditions often require the use of strong bases and catalysts to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted ketones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Isolongifolene: A structurally similar compound with different functional groups.

    2,3A-ethanoindan: Another related compound with a similar core structure but different substituents.

Uniqueness

What sets 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene apart is its specific combination of methoxy and tetramethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

CAS No.

676125-00-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

4-methoxy-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

InChI

InChI=1S/C16H26O/c1-14(2)10-12(17-5)8-13-15(3,4)11-6-7-16(13,14)9-11/h8,11-12H,6-7,9-10H2,1-5H3

InChI Key

VIHCRGZIINXRHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C=C2C13CCC(C3)C2(C)C)OC)C

Origin of Product

United States

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